N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,2-oxazole-5-carboxamide
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Overview
Description
The compound “N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,2-oxazole-5-carboxamide” is a complex organic molecule that contains several functional groups, including a pyrazole ring, a thiophene ring, and an oxazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The 3,5-dimethyl-1H-pyrazol-1-yl group would likely contribute to the compound’s polarity and reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of multiple ring structures could influence its solubility and stability .Scientific Research Applications
Synthesis and Chemical Reactions
Research into the chemistry of compounds structurally related to N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,2-oxazole-5-carboxamide focuses on understanding their synthesis, reactivity, and potential as building blocks for more complex molecules. For instance, the study of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea reveals the occurrence of ANRORC rearrangement and N-formylation leading to complex formamides, emphasizing the synthetic utility and reactivity of pyrazole derivatives in producing novel compounds with potential biological applications (Ledenyova et al., 2018). This research highlights the intricate mechanisms and potential for creating diverse molecular architectures from pyrazole-containing compounds.
Biological Activities
Compounds related to this compound have been investigated for various biological activities, indicating their potential in drug discovery and medicinal chemistry. For example, novel pyrazole derivatives have been synthesized and evaluated for their antibacterial and anticancer activities, demonstrating significant promise against certain bacterial strains and cancer cell lines, respectively (Palkar et al., 2017). These studies suggest the versatility of pyrazole derivatives as scaffolds for developing new therapeutic agents.
Materials Chemistry
The unique properties of pyrazole derivatives extend to materials science, where their incorporation into hybrid molecules or as part of complex molecular systems can lead to novel properties useful in various applications. The synthesis and characterization of bipyrazolic derivatives, for example, highlight their potential as corrosion inhibitors for steel in acidic environments, offering insights into the development of new materials with enhanced durability and performance (Tebbji et al., 2005).
Mechanism of Action
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c1-10-7-11(2)19(18-10)13(12-4-6-22-9-12)8-16-15(20)14-3-5-17-21-14/h3-7,9,13H,8H2,1-2H3,(H,16,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNHDSQQZXLHGEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)C2=CC=NO2)C3=CSC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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